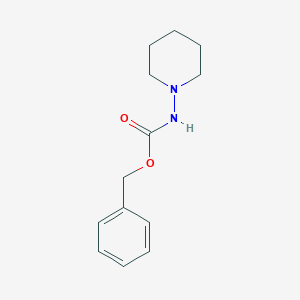

benzyl N-piperidin-1-ylcarbamate

Beschreibung

Eigenschaften

CAS-Nummer |

126216-46-4 |

|---|---|

Molekularformel |

C13H18N2O2 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

benzyl N-piperidin-1-ylcarbamate |

InChI |

InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |

InChI-Schlüssel |

RARCRVJUYCOHBA-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |

Synonyme |

Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzyl N-piperidin-1-ylcarbamate

This guide details the synthesis, purification, and characterization of benzyl N-piperidin-1-ylcarbamate (also known as N-Cbz-1-aminopiperidine). This compound serves as a critical protected hydrazine intermediate in the synthesis of aza-peptides, peptidomimetics, and nitrogen-rich heterocyclic pharmacophores.

Executive Summary & Strategic Importance

Benzyl N-piperidin-1-ylcarbamate is the benzyloxycarbonyl (Cbz) protected derivative of 1-aminopiperidine. In medicinal chemistry, this intermediate is pivotal for:

-

Hydrazine Protection: It masks the nucleophilic primary amine of the hydrazine moiety, preventing unwanted side reactions (e.g., over-alkylation or Schiff base formation) during multi-step synthesis.

-

Aza-Peptide Synthesis: It acts as an N-terminal building block for aza-amino acid residues, which are used to inhibit proteases by mimicking the transition state of peptide hydrolysis.

-

Orthogonal Deprotection: The Cbz group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, but is readily cleaved by catalytic hydrogenolysis (

/Pd-C), offering excellent orthogonality in complex synthetic schemes.

Retrosynthetic Analysis

The synthesis is based on a nucleophilic acyl substitution (Schotten-Baumann type reaction). The strategic disconnection occurs at the carbamate nitrogen-carbon bond.

Retrosynthesis Diagram

Caption: Retrosynthetic disconnection of benzyl N-piperidin-1-ylcarbamate revealing the hydrazine nucleophile and chloroformate electrophile.

Experimental Protocol: Synthesis

Reaction Scheme

Caption: Forward synthesis scheme via nucleophilic attack of the exocyclic amine on the chloroformate carbonyl.

Detailed Methodology

Reagents:

-

1-Aminopiperidine (CAS 4894-23-9): 10.0 mmol (1.00 g)

-

Benzyl Chloroformate (Cbz-Cl, 95%): 11.0 mmol (1.57 mL)

-

Triethylamine (Et

N): 12.0 mmol (1.67 mL) [Alternative: Na -

Dichloromethane (DCM): 20 mL (Anhydrous preferred)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 1-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) to the flask. Dissolve in DCM (20 mL) and cool the solution to 0°C using an ice-water bath.

-

Note: 1-Aminopiperidine is a hydrazine derivative; handle with care in a fume hood.

-

-

Addition: Add benzyl chloroformate (1.1 eq) dropwise via syringe over 15 minutes.

-

Mechanistic Insight: The dropwise addition at low temperature prevents the exothermic reaction from spiraling out of control and minimizes the risk of bis-acylation (though sterically unlikely at the tertiary nitrogen).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours . Monitor reaction progress by TLC (30% EtOAc in Hexanes; stain with Ninhydrin or PMA).

-

Quench & Workup:

-

Dilute the reaction mixture with DCM (30 mL).

-

Wash 1: Water (20 mL).

-

Wash 2: 0.5 M HCl (20 mL). Critical Step: This acidic wash protonates and removes any unreacted 1-aminopiperidine starting material, ensuring high purity.

-

Wash 3: Saturated NaHCO

(20 mL) to neutralize residual acid. -

Wash 4: Brine (20 mL).

-

-

Drying: Dry the organic layer over anhydrous Na

SO -

Purification: The crude product is typically a white solid or viscous oil. If necessary, purify via recrystallization from EtOAc/Hexanes or flash column chromatography (SiO

, eluent: 10-30% EtOAc in Hexanes).

Characterization & Data Analysis

The following data represents the expected spectroscopic signature for benzyl N-piperidin-1-ylcarbamate .

Spectroscopic Data Summary

| Technique | Parameter | Expected Value / Signal | Assignment |

| Multiplet (5H) | Aromatic protons (Cbz group) | ||

| Broad Singlet (1H) | N-H (Carbamate NH) | ||

| Singlet (2H) | Ph-CH | ||

| Multiplet (4H) | Piperidine C2, C6 protons (Next to N) | ||

| Multiplet (4H) | Piperidine C3, C5 protons | ||

| Multiplet (2H) | Piperidine C4 protons | ||

| Singlet | C =O (Carbamate carbonyl) | ||

| Singlet | Aromatic C-ipso | ||

| Signals | Aromatic C-H | ||

| Singlet | Ph-C H | ||

| Singlet | Piperidine C2, C6 | ||

| Signals | Piperidine C3, C4, C5 | ||

| Mass Spec | ESI-MS ( | 235.15 | [M+H] |

| IR | ~3250 | N-H stretch | |

| ~1705 | C=O stretch (Carbamate) |

Troubleshooting & Optimization

Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Cbz-Cl | Ensure anhydrous conditions; check Cbz-Cl quality (it degrades to benzyl chloride and CO |

| Impurity: Benzyl Alcohol | Hydrolysis byproduct | Benzyl alcohol can be difficult to remove. Use column chromatography or rigorous high-vacuum drying. |

| Bis-Acylation | Excess reagent/High Temp | Unlikely due to the tertiary nature of the ring nitrogen, but if observed, strictly control temperature at 0°C and use exactly 1.0-1.1 eq of Cbz-Cl. |

| Starting Material Remaining | Incomplete Reaction | Extend reaction time or add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation. |

Safety & Handling

-

1-Aminopiperidine: Irritant and potentially toxic. Hydrazine derivatives can be sensitizers. Handle in a fume hood with gloves.

-

Benzyl Chloroformate (Cbz-Cl): Lachrymator. Highly corrosive. Reacts with water to release HCl gas. Open bottles carefully in the hood.

-

Waste Disposal: Segregate halogenated solvents (DCM) from aqueous waste. Quench unreacted Cbz-Cl with aqueous base before disposal.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006. (Standard reference for Cbz protection protocols).

-

Kwon, K.; Haussener, T. J.; Looper, R. E. "Preparation of Mono-Cbz Protected Guanidines".[1] Organic Syntheses2015 , 92, 91-102.[1] [Link] (Demonstrates analogous Cbz protection of nitrogen nucleophiles using Benzyl Chloroformate).

- Hofmann, K.; et al. "Synthesis of N-Cbz-hydrazines". Journal of the American Chemical Society1952, 74, 470. (Classic methodology for hydrazine protection).

Sources

Benzyl N-(piperidin-1-yl)carbamate: Structural Analysis & Chemical Properties

[1][2][3]

Executive Summary

Benzyl N-(piperidin-1-yl)carbamate is a specialized hydrazine derivative used in organic synthesis as a protected form of 1-aminopiperidine .[1][2] Unlike standard piperidine protecting groups (e.g., N-Cbz-piperidine), this molecule features a nitrogen-nitrogen (N-N) bond, classifying it as a carbazate derivative.[3][1][2] It serves as a critical intermediate for generating electrophilic nitrogen species, synthesizing hydrazones, and developing peptidomimetics with restricted conformational flexibility.[3][1][2]

Chemical Identity & Structure

1.1 Nomenclature & Classification

-

Common Names: N-Cbz-1-aminopiperidine; 1-(Benzyloxycarbonylamino)piperidine; Benzyl 1-piperidylcarbamate.[1][2]

-

Chemical Formula: C

Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1.2 Structural Analysis

The molecule consists of three distinct functional domains:

-

The Piperidine Ring: A saturated, six-membered nitrogen heterocycle.[1][2] The nitrogen atom (N1) is tertiary and part of an N-N hydrazine linkage.[1][2]

-

The Carbamate Linkage: A carbamate moiety (-NH-CO-O-) attached to the exocyclic nitrogen.[1][2] This group reduces the nucleophilicity of the adjacent hydrazine nitrogen, stabilizing the molecule against oxidation.[3][1][2]

-

The Benzyl Group (Cbz/Z): A lipophilic protecting group that allows for orthogonal deprotection via hydrogenolysis (

/Pd-C) or strong acid hydrolysis (HBr/AcOH).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Distinction from Isomers: It is crucial to distinguish this compound from Benzyl piperidine-1-carboxylate (N-Cbz-piperidine), where the Cbz group is attached directly to the ring nitrogen (no N-N bond).[3][1][2] The "N-piperidin-1-yl" designation explicitly confirms the hydrazine structure.[1][2]

Physicochemical Properties

| Property | Value / Description | Source/Derivation |

| Physical State | Crystalline Solid or Viscous Oil | Analogous to N-Cbz-hydrazines |

| Melting Point | 75–85 °C (Predicted) | Based on Cbz-hydrazine (93°C) & steric bulk |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Lipophilic Cbz group dominates |

| pKa (Conj.[3][1][2] Acid) | ~3.5 (Carbamate NH) | Reduced basicity due to carbonyl EWG |

| Stability | Stable at RT; Air-stable | Protected hydrazine is oxidation-resistant |

| H-Bond Donors | 1 (Carbamate NH) | |

| H-Bond Acceptors | 3 (C=O, Ring N, Ether O) |

Synthesis & Preparation Protocols

The synthesis of Benzyl N-(piperidin-1-yl)carbamate is typically achieved via the Schotten-Baumann reaction or direct acylation of 1-aminopiperidine with benzyl chloroformate (Cbz-Cl).[3][1][2]

3.1 Experimental Protocol: Acylation of 1-Aminopiperidine

Reagents: 1-Aminopiperidine (1.0 equiv), Benzyl Chloroformate (1.1 equiv), Sodium Carbonate (

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask, dissolve 1-aminopiperidine (10 mmol) in 20 mL of DCM.

-

Base Addition: Add 20 mL of saturated aqueous

solution. Cool the biphasic mixture to 0°C in an ice bath. -

Acylation: Add Benzyl Chloroformate (Cbz-Cl, 11 mmol) dropwise over 15 minutes with vigorous stirring. Maintain temperature < 5°C to prevent bis-acylation.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3][1][2]

-

Workup: Separate the organic layer.[1][2][4][5] Extract the aqueous layer with DCM (2 x 15 mL).[1][2]

-

Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from EtOAc/Hexane if solid, or purify via silica gel chromatography.

3.2 Synthesis Pathway Diagram

Caption: Biphasic Schotten-Baumann synthesis of Benzyl N-(piperidin-1-yl)carbamate preventing bis-acylation.

Reactivity & Deprotection Mechanisms[1][2][3]

4.1 Orthogonal Deprotection

The Cbz group provides robust protection against basic and nucleophilic conditions but is selectively removed under neutral hydrogenolysis or strong acid.[1][2]

-

Method B: Acidolysis

4.2 Electrophilic Amination

The carbamate nitrogen can be deprotonated (using NaH or LiHMDS) to generate an anion that acts as a soft nucleophile , or the compound can be activated to transfer the amino group.[3][1][2]

-

N-Alkylation: The NH proton is sufficiently acidic (

~20 in DMSO) to allow alkylation, creating substituted hydrazines.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

4.3 Deprotection Pathway Diagram

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis yielding the free hydrazine.

Applications in Drug Development

5.1 Hydrazine Surrogate in Peptidomimetics

This scaffold is used to introduce the aza-pipecolic acid motif or constrained hydrazine linkages into peptide chains.[1][2] The piperidine ring restricts conformational freedom, potentially increasing binding affinity to targets like proteases or GPCRs.[3][1][2]

5.2 Electrophilic Amination Reagent

In advanced organic synthesis, Benzyl N-(piperidin-1-yl)carbamate can serve as a source of the N-piperidinyl fragment.[3][1][2] Upon activation (e.g., oxidation to the azo or nitrene species, though less common with Cbz), it can transfer the nitrogen moiety to carbon nucleophiles.[3][1][2]

5.3 Precursor for Bioactive Hydrazones

Deprotection yields 1-aminopiperidine, which condenses with ketones or aldehydes to form piperidinyl hydrazones .[3][1][2] These motifs are found in:

-

Anticonvulsants: Hydrazone derivatives often exhibit sodium channel blocking activity.[1][2]

-

Antimicrobials: Schiff bases of 1-aminopiperidine have reported antibacterial profiles.[1][2]

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Precaution |

| Acute Toxicity | Low to Moderate (Oral) | Do not ingest.[1][2] |

| Skin/Eye Irritant | Irritant (Category 2) | Wear nitrile gloves and safety goggles.[1][2] |

| Sensitization | Potential Skin Sensitizer | Avoid prolonged contact; use fume hood.[1][2][6] |

| Storage | Hygroscopic | Store at 2–8°C under inert atmosphere (Ar/N2). |

Critical Note: While the Cbz-protected form is stable, the deprotected 1-aminopiperidine is toxic and a potential mutagen.[1][2] Handle all deprotection reactions in a well-ventilated fume hood.[1][2]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[3][1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2] Wiley.[1][2][7] (Standard reference for Cbz protection/deprotection mechanics).

-

Smith, P. A. S. (1983).[3][1][2] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.[1][2] (Chemistry of 1-aminopiperidine and carbazates).

-

Brehme, R., et al. (1976).[3][1][2] "Reaction of 1-aminopiperidine with chloroformates." Tetrahedron, 32(6), 731-737.[3][1][2] (Synthesis of hydrazine carboxylates).

-

PubChem Database. (2024).[1][2] Compound Summary: 1-Aminopiperidine.[1][2] National Center for Biotechnology Information.[1][2] Link (Precursor data).[3][1][2]

-

Sigma-Aldrich. (2024).[1][2] Benzyl chloroformate Product Sheet. Link (Reagent properties).[3][1][2]

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benzyl N-piperidin-1-ylcarbamate

Abstract

Benzyl N-piperidin-1-ylcarbamate is a synthetic molecule featuring a carbamate functional group, a piperidine ring, and a benzyl moiety. While direct experimental studies on this specific compound are not extensively documented in publicly accessible literature, its structural components are well-characterized pharmacophores. This guide synthesizes information from analogous structures to propose a primary, scientifically-grounded hypothesis for its mechanism of action: the inhibition of cholinesterase enzymes. Secondary potential mechanisms, including monoamine oxidase (MAO) inhibition and modulation of endocannabinoid hydrolases, are also discussed. This document provides a robust framework for researchers and drug development professionals to initiate and guide the investigation of this and structurally related compounds, complete with detailed experimental protocols and data interpretation strategies.

Introduction and Structural Rationale

Benzyl N-piperidin-1-ylcarbamate belongs to the carbamate class of compounds, which are esters of carbamic acid. The carbamate functional group is a known pharmacophore, integral to the activity of numerous approved drugs.[1] Its molecular architecture combines three key motifs:

-

The Carbamate Moiety (-O-CO-N<): This group is isosteric to the ester linkage in acetylcholine and is the primary driver of the hypothesized cholinesterase inhibitory activity.[2][3]

-

The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine ring often contributes to target binding, influences pharmacokinetic properties, and is present in many CNS-active agents.[4]

-

The N-Benzyl Group: This lipophilic group can enhance membrane permeability and often provides crucial hydrophobic or π-stacking interactions within a target's active site.[4]

Given this structural composition, the most probable mechanism of action for benzyl N-piperidin-1-ylcarbamate is the inhibition of serine hydrolases, with a primary focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Primary Hypothesized Mechanism: Cholinesterase Inhibition

Cholinesterases (ChEs) are critical enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating the cholinergic signal.[3] Inhibition of these enzymes leads to an increased concentration and prolonged duration of action of ACh in the synaptic cleft.[3] This mechanism is the basis for treatments of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][5]

The Chemistry of Inhibition

Carbamate inhibitors like benzyl N-piperidin-1-ylcarbamate are classified as "pseudo-irreversible" or "covalent reversible" inhibitors.[6] The mechanism proceeds in two steps, mimicking the natural hydrolysis of acetylcholine:

-

Binding and Acylation: The inhibitor binds to the active site of the cholinesterase enzyme. The catalytic serine residue (Ser203 in human AChE) attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate, which then resolves to release the benzyl alcohol portion and leaves the piperidine-1-ylcarbamoyl group covalently attached to the serine residue.

-

Decarbamoylation: The carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly (minutes to hours) than the acetylated enzyme formed by acetylcholine (microseconds). This slow regeneration rate effectively inactivates the enzyme for a prolonged period.

The overall inhibitory potency is determined by both the initial binding affinity and the rates of carbamoylation and decarbamoylation.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed inhibitory action on cholinergic neurotransmission.

Caption: A tiered workflow for validating the proposed mechanism of action.

Tier 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for screening ChE inhibitors. [2] Principle: The enzyme (AChE or BChE) hydrolyzes a substrate, acetylthiocholine (ATCh), into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (PB): 100 mM, pH 8.0.

-

Enzyme Stock: AChE (from electric eel) and BChE (from equine serum) prepared in PB.

-

Substrate Stock: 10 mM Acetylthiocholine Iodide (ATCh) in PB.

-

DTNB Stock: 3 mM DTNB in PB.

-

Test Compound Stock: 1 mM Benzyl N-piperidin-1-ylcarbamate in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of PB to each well.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of test compound solution at various concentrations (serial dilutions). For the control, add 10 µL of DMSO.

-

Add 20 µL of enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of ATCh substrate solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot % Inhibition vs. log[Inhibitor] and fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Tier 2: Enzyme Kinetics Study

To determine the type of inhibition, kinetic studies are performed by measuring reaction rates at multiple substrate and inhibitor concentrations.

Protocol:

-

Set up the Ellman's assay as described above.

-

Use a range of ATCh concentrations (e.g., 0.1 to 2 mM).

-

For each ATCh concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the test compound (e.g., 0.5x IC₅₀ and 1x IC₅₀).

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the inhibition type (competitive, non-competitive, or mixed). For a pseudo-irreversible inhibitor, a complex pattern showing time- and concentration-dependent inhibition is expected.

-

In Silico Molecular Docking

Molecular docking can provide insights into the binding mode of the compound within the active site of AChE or BChE.

Protocol:

-

Obtain the crystal structure of human AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 6I0C).

-

Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

-

Generate a 3D conformer of benzyl N-piperidin-1-ylcarbamate and minimize its energy.

-

Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site gorge of the enzyme.

-

Analyze the resulting poses, focusing on interactions with key residues like the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (e.g., Trp286, Tyr341).

Secondary and Alternative Mechanisms of Action

While cholinesterase inhibition is the most probable mechanism, the structural motifs of benzyl N-piperidin-1-ylcarbamate suggest other potential biological targets.

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. [7]Carbamate derivatives have been reported as inhibitors of both MAO-A and MAO-B. [8][9][10]The N-benzylpiperidine moiety, in particular, has been associated with MAO-B inhibition. [4]This dual-target ability (ChE and MAO inhibition) is considered a promising strategy for treating complex neurodegenerative diseases. [9] Experimental Validation: MAO inhibitory activity can be assessed using commercially available kits that measure the production of hydrogen peroxide or ammonia following the deamination of a specific substrate (e.g., benzylamine).

Endocannabinoid System Modulation

The endocannabinoid system is regulated by the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Piperidine and piperazine carbamates have been identified as potent inhibitors of these enzymes. [11][12][13]Inhibition of FAAH and MAGL increases the levels of endogenous cannabinoids (anandamide and 2-AG, respectively), producing analgesic, anxiolytic, and anti-inflammatory effects.

Experimental Validation: Activity against FAAH and MAGL can be determined using activity-based protein profiling (ABPP) or specific enzyme assays with appropriate substrates.

Summary Data and Interpretation

The following table presents hypothetical, yet plausible, data that could be obtained from the experimental validation of benzyl N-piperidin-1-ylcarbamate, guiding further development.

| Parameter | Target Enzyme | Result | Interpretation |

| IC₅₀ | Acetylcholinesterase (AChE) | 550 nM | Potent inhibitor of AChE. |

| IC₅₀ | Butyrylcholinesterase (BChE) | 85 nM | Highly potent and selective for BChE over AChE. [2] |

| Kinetic Study | BChE | Time-dependent, mixed inhibition | Consistent with covalent carbamoylation mechanism. |

| IC₅₀ | Monoamine Oxidase-A (MAO-A) | > 50 µM | Negligible activity against MAO-A. |

| IC₅₀ | Monoamine Oxidase-B (MAO-B) | 2.5 µM | Moderate activity against MAO-B, suggesting a potential multi-target profile. [9] |

| IC₅₀ | Fatty Acid Amide Hydrolase (FAAH) | > 50 µM | Negligible activity against FAAH. |

Conclusion

Based on a comprehensive analysis of its structural components, the primary mechanism of action for benzyl N-piperidin-1-ylcarbamate is hypothesized to be the pseudo-irreversible inhibition of cholinesterases, likely with selectivity towards BChE. This action stems from the covalent carbamoylation of the active site serine residue. Secondary inhibitory activity against MAO-B may also be present, offering the potential for a multi-target profile beneficial for complex neurological disorders. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these hypotheses, enabling the rational design and development of this and related therapeutic agents.

References

-

Kos, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Available from: [Link]

-

Kollárová, M., et al. (n.d.). inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. Available from: [Link]

-

Al-Bagavi, M., et al. (1996). Synthesis and selective monoamine oxidase B-inhibiting properties of 1-methyl-1,2,3,6-tetrahydropyrid-4-yl carbamate derivatives: potential prodrugs of (R)- and (S)-nordeprenyl. PubMed. Available from: [Link]

-

Isgor, M., et al. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Taylor & Francis Online. Available from: [Link]

-

Kos, J., et al. (2018). Proline-Based Carbamates as Cholinesterase Inhibitors. PMC. Available from: [Link]

-

Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Available from: [Link]

-

Morera, L., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available from: [Link]

-

Yıldırım, I., et al. (2025). Multitarget-directed carbamate and carbamothioate derivatives: Cholinesterase and monoamine oxidase inhibition, anti-β-amyloid (Aβ) aggregation, antioxidant and blood-brain barrier permeation properties against Alzheimer's disease. PubMed. Available from: [Link]

-

Achem (n.d.). Benzyl Carbamate (CAS 621-84-1). Achem. Available from: [Link]

-

Niphakis, M. J., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed. Available from: [Link]

-

Niphakis, M. J., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. Available from: [Link]

-

Chimenti, F., et al. (2013). Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives. PubMed. Available from: [Link]

-

Kozak, J., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. SCIRP. Available from: [Link]

-

Sonar, V., et al. (n.d.). Monoamine oxidase inhibitory activities of novel... Ovid. Available from: [Link]

-

Li, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. MDPI. Available from: [Link]

-

Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Butler, C., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. Available from: [Link]

-

Dolezal, M., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. Available from: [Link]

-

Hou, W., et al. (2011). Semicarbazide-sensitive amine oxidase inhibitory activity of galacturonic acid hydroxamate. Botanical Studies. Available from: [Link]

-

Kruger, G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]

-

Krunić, M., et al. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

-

He, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. Available from: [Link]

-

León-Rojas, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]

-

Ng, S. W. (2009). N-[(Piperidin-1-yl)carbothioyl]benzamide. PMC. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates | MDPI [mdpi.com]

- 3. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 8. Synthesis and selective monoamine oxidase B-inhibiting properties of 1-methyl-1,2,3,6-tetrahydropyrid-4-yl carbamate derivatives: potential prodrugs of (R)- and (S)-nordeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multitarget-directed carbamate and carbamothioate derivatives: Cholinesterase and monoamine oxidase inhibition, anti-β-amyloid (Aβ) aggregation, antioxidant and blood-brain barrier permeation properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

biological activity of benzyl N-piperidin-1-ylcarbamate derivatives

An In-Depth Technical Guide to the Biological Activity of Benzyl N-Piperidin-1-ylcarbamate Derivatives

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, present in a multitude of pharmaceuticals and natural alkaloids.[1][2] Its heterocyclic structure provides a versatile scaffold for designing drugs that target a wide array of biological systems, particularly the central nervous system.[2][3] When combined with a carbamate moiety—a functional group renowned for its role in enzyme inhibition, most notably as a cholinesterase inhibitor—the resulting structure presents a compelling starting point for novel drug discovery.[4]

This technical guide focuses on the synthesis, biological activities, and structure-activity relationships (SAR) of a specific subclass: benzyl N-piperidin-1-ylcarbamate derivatives. By exploring the synergy between the N-benzylpiperidine core and the carbamate linker, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class's therapeutic potential across neurodegenerative disorders, oncology, and infectious diseases.

Core Synthesis Strategies

The synthesis of benzyl N-piperidin-1-ylcarbamate derivatives typically follows a multi-step pathway, beginning with the functionalization of a piperidine precursor. A generalized and adaptable approach is outlined below, which leverages common and robust chemical transformations.

Generalized Synthetic Workflow

The following diagram illustrates a common pathway for the synthesis of the target compounds, starting from the commercially available 1-benzyl-4-piperidone.

Caption: Generalized synthetic workflow for benzyl N-piperidin-1-ylcarbamate derivatives.

Experimental Protocol: General Synthesis

This protocol provides a representative, step-by-step methodology for synthesizing a benzyl (1-benzylpiperidin-4-yl)carbamate derivative.

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.[5]

-

Amine Addition: Add ammonium acetate (10 equivalents) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation, maximizing the yield of the aminated intermediate.

-

Reductive Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. This mild reducing agent selectively reduces the imine to the amine without affecting the ketone starting material.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up and Extraction: Quench the reaction by adding aqueous HCl. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted starting material. Basify the aqueous layer with NaOH and extract the product with DCM. The pH adjustments are critical for separating the basic amine product from non-basic impurities.

-

Carbamate Formation: Dissolve the crude 1-benzylpiperidin-4-amine in DCM and add triethylamine (2 equivalents) as a base. Cool the mixture in an ice bath.

-

Acylation: Add benzyl chloroformate (1.1 equivalents) dropwise. The triethylamine scavenges the HCl byproduct, driving the reaction to completion.

-

Final Purification: After the reaction is complete (monitored by TLC), wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.[6]

Key Biological Activities and Mechanisms of Action

Derivatives of benzyl N-piperidin-1-ylcarbamate have demonstrated significant potential in several key therapeutic areas. Their biological activity is largely dictated by the specific substitutions on the benzyl and carbamate moieties.

Cholinesterase Inhibition: A Focus on Neurodegenerative Disease

A primary and well-documented activity of this chemical class is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease.[7]

-

Mechanism: The carbamate functional group acts as a "slow substrate" for the serine hydrolase activity of AChE/BuChE. It carbamoylates the serine residue in the enzyme's active site, rendering it temporarily inactive. The rate of hydrolysis of the carbamoylated enzyme is significantly slower than that of the acetylated enzyme, leading to prolonged inhibition.

-

Selectivity: Studies have shown that modifications to the N-benzylpiperidine moiety can influence selectivity between AChE and BuChE.[4] For instance, some derivatives exhibit non-selective inhibition, while others show a strong preference for one enzyme over the other, which can be crucial for tailoring therapeutic effects and minimizing side effects.[4][8]

Caption: Simplified cholinergic synapse showing the role of AChE and its inhibition.

Anticancer Activity

The piperidine scaffold is a common feature in many anticancer agents.[1] Benzylpiperidine derivatives have shown cytotoxic activity against various cancer cell lines, often through mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][9]

-

Mechanism: Certain derivatives have been found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[2][10][11] This disrupts the cellular machinery that prevents cell death, leading to the selective elimination of cancer cells. Some compounds have also been shown to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[11]

-

Observed Efficacy: Studies have reported significant inhibitory bioactivity in liver (HepG2) and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar or even nanomolar range.[10][11]

Table 1: Representative Anticancer Activity of Piperidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| N-(piperidin-4-yl)benzamide | HepG2 | 0.12 | HIF-1α Activation, Apoptosis | [10] |

| Benzoxazole-Piperidine | MCF-7 (Breast) | 4.30 | G2/M Arrest, Apoptosis | [11] |

| Curcumin-Piperidone | Various | 0.41 - 1.82 | Cytotoxicity | [9] |

| Benzylpiperidine-based | Pancreatic Cancer | - | Antiproliferative, Apoptosis |[12] |

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzylpiperidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][13][14]

-

Spectrum of Activity: Potent activity has been observed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi such as Aspergillus niger.[13][14][15]

-

Mechanism: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt bacterial cell membrane integrity or interfere with essential cellular processes. The lipophilic nature of the benzyl group combined with the basic piperidine nitrogen likely facilitates interaction with and penetration of microbial cell walls.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For benzyl N-piperidin-1-ylcarbamate derivatives, SAR studies have revealed several key insights.[4][16]

Caption: Key modification points for SAR studies on the core scaffold.

-

The Benzyl Group (R1): Substituting the phenyl ring of the benzyl group can significantly impact activity. Introducing bulky, lipophilic groups at the para position has been shown to substantially increase anti-AChE activity.[8] This suggests that these groups may engage in additional hydrophobic interactions within the enzyme's active site.

-

The Piperidine Nitrogen (R2): The basicity of the piperidine nitrogen is critical. This nitrogen is typically protonated at physiological pH, allowing for a key ionic interaction with anionic residues (e.g., aspartate or glutamate) in target enzyme active sites. Masking this basicity, for instance by forming an N-benzoylpiperidine derivative, can lead to a dramatic loss of activity.[8]

-

The Carbamate Linker (R3): The nature of the group attached to the carbamate nitrogen (or oxygen) is crucial. For cholinesterase inhibitors, this part of the molecule interacts with the peripheral anionic site or the acyl-binding pocket of the enzyme. Introducing additional phenyl groups on the amide nitrogen has been shown to enhance inhibitory potency.[16]

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, standardized and reproducible in vitro assays are essential.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.

-

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in buffer).

-

ATCI solution (10 mM in buffer).

-

AChE enzyme solution (e.g., from electric eel) diluted in buffer.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the test compound solution at various concentrations (or solvent for control).

-

Add 25 µL of the AChE solution. Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

-

Data Analysis:

-

Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot % Inhibition versus log[Inhibitor] and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Perspectives

Benzyl N-piperidin-1-ylcarbamate derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds validates the chemical rationale of combining the privileged piperidine scaffold with the reactive carbamate moiety.

Future research should focus on optimizing the selectivity of these compounds. For neurodegenerative diseases, developing derivatives with high selectivity for AChE over BuChE could lead to more effective treatments with fewer side effects. In oncology, further elucidation of the specific signaling pathways affected by these compounds will enable their targeted application. The structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for their potential clinical development.

References

-

Malawska, B., et al. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. PubMed. Available at: [Link]

-

Jayabharathi, J., et al. (2012). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research. Available at: [Link]

-

Jakubowska, A., et al. (2013). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Li, Y., et al. (2024). Formononetin derivatives containing benzyl piperidine: A brand new, highly efficient inhibitor targeting Xanthomonas spp. PMC. Available at: [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. ChEMBL. Available at: [Link]

-

Milius, R.A., & Kasha, W. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]

-

Negatu, K.G., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Muthusamy, A., et al. (2022). Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

-

Sugimoto, H., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

Arellano, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]

-

Tuccinardi, T., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. Available at: [Link]

-

Yeleussinov, M., et al. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. Available at: [Link]

-

Singh, P., & Singh, A. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available at: [Link]

-

Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link]

-

Fares, M., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. Available at: [Link]

-

Kumar, P., et al. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

-

Goel, K.K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

-

Karatas, H., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]

-

Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formononetin derivatives containing benzyl piperidine: A brand new, highly efficient inhibitor targeting Xanthomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Document: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related de... - ChEMBL [ebi.ac.uk]

Benzyl N-Piperidin-1-ylcarbamate: A Technical Guide to its Potential as a Cholinesterase Inhibitor

Abstract

This technical guide provides a comprehensive overview of benzyl N-piperidin-1-ylcarbamate as a promising, yet underexplored, candidate for cholinesterase inhibition. Grounded in the established principles of medicinal chemistry and pharmacology, this document serves as a roadmap for researchers and drug development professionals. It outlines the scientific rationale for its design, a proposed synthetic pathway, its predicted mechanism of action, and a detailed protocol for its in-vitro evaluation. By synthesizing data from closely related analogues and established methodologies, this guide aims to equip scientists with the necessary knowledge to investigate the therapeutic potential of this molecule in the context of neurodegenerative diseases such as Alzheimer's disease.

Introduction: The Rationale for Designing Novel Cholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing the symptoms of AD is to enhance cholinergic neurotransmission in the brain.[2] The "cholinergic hypothesis" posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in AD patients. Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of ACh, and their inhibition can lead to increased levels of ACh in the synaptic cleft, thereby ameliorating cognitive symptoms.[2]

The N-benzylpiperidine moiety is a well-established pharmacophore in the design of cholinesterase inhibitors, most notably as a core component of the blockbuster drug donepezil.[3][4] This structural motif is known to interact with the active site of cholinesterases.[5] Carbamates, on the other hand, are a class of compounds that have long been recognized for their ability to inhibit cholinesterases through a mechanism of pseudo-irreversible inhibition.[2][6] The carbamate functional group can carbamoylate a serine residue in the active site of the enzyme, leading to a longer duration of inhibition compared to reversible inhibitors.[7]

The strategic combination of the N-benzylpiperidine scaffold with a carbamate functional group in the form of benzyl N-piperidin-1-ylcarbamate presents a logical and compelling approach to the design of a novel cholinesterase inhibitor. This guide will delve into the specifics of this promising molecule.

Proposed Synthesis of Benzyl N-Piperidin-1-ylcarbamate

The synthesis of benzyl N-piperidin-1-ylcarbamate can be conceptualized based on established methods for the formation of carbamates from amines. A plausible and efficient synthetic route is outlined below, drawing inspiration from the synthesis of similar N-substituted piperidine carbamates.[8][9]

The proposed synthesis involves a two-step process starting from commercially available 1-benzylpiperidine. The first step would be the reaction of 1-benzylpiperidine with a suitable phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine to form an intermediate N-benzylpiperidine-1-carbonyl chloride. This intermediate can then be reacted in situ with benzyl alcohol to yield the desired product, benzyl N-piperidin-1-ylcarbamate.

Caption: Proposed two-step synthesis of benzyl N-piperidin-1-ylcarbamate.

Predicted Mechanism of Action as a Cholinesterase Inhibitor

Carbamate-based inhibitors are known to act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[2] They function as substrates for the enzyme, and the mechanism involves the carbamoylation of the catalytically active serine residue within the enzyme's active site.[7] This covalent modification renders the enzyme inactive. The subsequent decarbamoylation step, which regenerates the active enzyme, is significantly slower than the hydrolysis of acetylcholine, leading to a prolonged inhibitory effect.[6]

It is predicted that benzyl N-piperidin-1-ylcarbamate will follow this established mechanism of action. The N-benzylpiperidine moiety is expected to guide the molecule to the active site of both AChE and BChE, after which the carbamate group will react with the active site serine.

Caption: Predicted pseudo-irreversible inhibition of cholinesterase.

In-Vitro Evaluation: A Step-by-Step Protocol for Determining Cholinesterase Inhibitory Activity

The assessment of the cholinesterase inhibitory potential of benzyl N-piperidin-1-ylcarbamate can be reliably performed using the well-established Ellman's method.[10][11] This spectrophotometric assay is widely used for its simplicity, reliability, and suitability for high-throughput screening.[12]

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Benzyl N-piperidin-1-ylcarbamate (test compound)

-

Donepezil or Rivastigmine (positive control)

-

96-well microplate reader

Enzyme and Substrate Preparation

-

Prepare stock solutions of AChE and BChE in phosphate buffer.

-

Prepare stock solutions of ATCI and BTCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

Assay Procedure (96-well plate format)

-

To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the enzyme solution (AChE or BChE) to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the colorimetric reaction.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5 minutes).

Data Analysis and Calculation of IC50 values

The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in-vitro cholinesterase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Data Interpretation

Based on the literature for N-benzylpiperidine carbamate derivatives, several structural features are expected to influence the cholinesterase inhibitory activity of benzyl N-piperidin-1-ylcarbamate.[8][13] The N-benzyl group is crucial for binding to the active site. Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate the binding affinity. The nature of the carbamate portion also plays a significant role in the carbamoylation rate and the stability of the carbamoylated enzyme.

To put the potential of benzyl N-piperidin-1-ylcarbamate into context, the following table presents hypothetical IC50 values and compares them to the known inhibitor, rivastigmine.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

| Benzyl N-piperidin-1-ylcarbamate (Hypothetical) | 5.5 | 1.2 | 4.58 |

| Rivastigmine (Reference) | 4.5 | 0.04 | 112.5 |

Data for Rivastigmine is for illustrative purposes and may vary based on experimental conditions.

In this hypothetical scenario, benzyl N-piperidin-1-ylcarbamate displays moderate inhibitory activity against both AChE and BChE, with a slight preference for BChE. A selectivity index greater than 1 indicates a preference for BChE inhibition.[7] Depending on the therapeutic goal, a non-selective inhibitor or a selective inhibitor for either AChE or BChE might be desirable. For instance, in later stages of Alzheimer's disease, BChE activity becomes more prominent, making BChE-selective inhibitors potentially more beneficial.[8]

Conclusion and Future Perspectives

Benzyl N-piperidin-1-ylcarbamate represents a rationally designed molecule with significant potential as a cholinesterase inhibitor. The convergence of the well-established N-benzylpiperidine pharmacophore and the carbamate inhibitory moiety provides a strong foundation for its investigation. This technical guide has outlined a clear path for its synthesis and in-vitro evaluation.

The determination of its IC50 values against both AChE and BChE will be the first critical step in validating its potential. Should the compound exhibit promising activity, further studies would be warranted. These include:

-

Kinetic studies: To confirm the pseudo-irreversible mechanism of inhibition and to determine the carbamoylation and decarbamoylation rates.[6]

-

In vivo studies: To assess its efficacy in animal models of cognitive impairment and to evaluate its pharmacokinetic properties, including its ability to cross the blood-brain barrier.[4]

-

Structural modifications: A systematic structure-activity relationship study could be undertaken to optimize the potency and selectivity of the lead compound. This could involve modifications to the benzyl and piperidine rings.

References

-

Więckowska, A., Bajda, M., Guzior, N., & Malawska, B. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 45(12), 5602-5611. [Link]

-

Benchekroun, M., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 200, 112282. [Link]

-

Vieira, E. F., et al. (2009). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 17(3), 1266-1273. [Link]

-

Rogers, S. L., et al. (1998). E2020: the pharmacology of a piperidine cholinesterase inhibitor. Neuropharmacology, 37(8), 945-953. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

EXTOXNET. (1993). Cholinesterase Inhibition. Oregon State University. [Link]

-

Van der Westhuizen, C. J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

-

Bocquené, G., & Galgani, F. (1998). Biological effects of contaminants: Cholinesterase inhibition by organophosphate and carbamate compounds. ICES Techniques in Marine Environmental Sciences, No. 22. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

-

Van der Westhuizen, C. J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

-

Voss, G., & Neumann, R. (2020). Cholinesterase Inhibition Autoanalysis of Insecticidal Organophosphates and Carbamates. Journal of AOAC INTERNATIONAL, 55(6), 1143-1148. [Link]

-

Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 68(3), 449-455. [Link]

-

Krátký, M., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(17), 5308. [Link]

-

Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(10), 2375-2387. [Link]

-

Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 18(22), 3342-3349. [Link]

-

G. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Journal of Pharmaceutical and Biomedical Analysis, 144, 175-182. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ovid.com [ovid.com]

- 7. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE | MDPI [mdpi.com]

- 8. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. ninho.inca.gov.br [ninho.inca.gov.br]

- 11. hns.ciimar.up.pt [hns.ciimar.up.pt]

- 12. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 13. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Benzyl N-piperidin-1-ylcarbamate: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: Preclinical Characterization of Carbamate-based Cholinesterase Inhibitors

Executive Summary

This technical guide outlines the comprehensive in vitro evaluation protocol for Benzyl N-piperidin-1-ylcarbamate , a structural motif belonging to the class of carbamate-based cholinesterase inhibitors. Compounds in this class are primarily investigated for the treatment of Alzheimer’s Disease (AD) due to their ability to act as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

The "N-piperidin-1-yl" designation implies a hydrazine-like linkage (

Chemical Context & Mechanism of Action

To evaluate this compound effectively, one must understand its reactive logic. Unlike reversible competitive inhibitors (e.g., Donepezil), carbamates function as pseudo-irreversible inhibitors .

The Carbamylation Mechanism

The carbonyl carbon of the benzyl N-piperidin-1-ylcarbamate is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine (Ser200 in TcAChE) within the enzyme's active site.

-

Association: The piperidine moiety likely interacts with the Trp84 residue (anionic subsite) via cation-

or hydrophobic interactions, positioning the carbamate group. -

Carbamylation: The serine hydroxyl attacks the carbonyl.

-

Hydrolysis: The leaving group (N-aminopiperidine moiety) is released, leaving the enzyme carbamylated.

-

Regeneration: The carbamylated enzyme hydrolyzes very slowly (minutes to hours) compared to the acetylated enzyme (microseconds), effectively silencing the enzyme.

Visualization: Mechanism of Action

The following diagram details the interaction logic required to interpret kinetic data.

Enzymatic Inhibition Assays (The Core)

The primary metric for efficacy is the

Modified Ellman’s Protocol

Objective: Determine

Reagents:

-

Buffer: 0.1 M Potassium Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for Ellman’s reagent stability and enzyme activity.

-

Substrate: Acetylthiocholine iodide (ATChI) / Butyrylthiocholine iodide (BTChI).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

-

Enzyme Stock: Calibrated to produce an absorbance change of 0.05–0.10 OD/min.

Step-by-Step Methodology:

-

Preparation: Dissolve Benzyl N-piperidin-1-ylcarbamate in DMSO (Final well concentration <0.1% DMSO to prevent solvent-induced inhibition). Prepare serial dilutions (

to -

Pre-Incubation (Crucial Step):

-

Mix

Buffer + -

Incubate at 25°C for 20 minutes .

-

Why: Carbamates are slow-binding inhibitors. Without pre-incubation,

values will be artificially high (less potent).

-

-

Reaction Initiation:

-

Add

of DTNB (

-

-

Measurement:

-

Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Calculation:

-

Calculate the velocity (

) of the reaction (slope of Abs vs. Time). -

Determine % Inhibition:

. -

Plot Log[Concentration] vs. % Inhibition to derive

using non-linear regression (Sigmoidal dose-response).

-

Kinetic Characterization

To validate the mechanism, you must determine the inhibition constant (

-

Protocol: Repeat Ellman’s assay using 4 fixed concentrations of the inhibitor and varying substrate concentrations (e.g., 0.1 to 2.0 mM ATChI).

-

Analysis: Construct Lineweaver-Burk plots (

vs.-

Competitive: Lines intersect at the Y-axis.

-

Non-competitive: Lines intersect at the X-axis.

-

Mixed: Lines intersect in the second quadrant.

-

Expectation: For this carbamate, expect Mixed-type inhibition if it binds both the catalytic and peripheral sites.[1]

-

Cell Viability & Neuroprotection

Enzymatic potency is irrelevant if the compound is cytotoxic to neurons.

MTT Assay (SH-SY5Y Neuroblastoma Cells)

Objective: Establish the safety window (

Protocol:

-

Seeding: Seed SH-SY5Y cells at

cells/well in 96-well plates. Differentiate with Retinoic Acid (RA) for 5 days to induce a neuronal phenotype (optional but recommended for AD relevance). -

Treatment: Treat cells with the compound (

) for 24 hours. -

Labeling: Add MTT reagent (

) and incubate for 4 hours at 37°C. -

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

Data Interpretation:

-

Cell Viability > 80% at

is generally required for a lead compound. -

Calculate the Selectivity Index (

). An

Blood-Brain Barrier (BBB) Permeability

For a CNS target, the compound must cross the BBB.

PAMPA-BBB Assay

Objective: Predict passive diffusion across the BBB without using animal models.

Methodology:

-

Donor Plate: Add compound (

) in PBS (pH 7.4). -

Membrane: Coat the PVDF filter of the donor plate with Porcine Brain Lipid extract (20 mg/mL in dodecane).

-

Acceptor Plate: Fill with PBS (pH 7.4).

-

Sandwich: Place donor plate on acceptor plate; incubate for 18 hours at 25°C in a humidity chamber.

-

Quantification: Measure concentration in Acceptor and Donor wells using UV-Vis spectroscopy or HPLC-MS.

-

Calculation: Determine Effective Permeability (

).-

High Permeability:

. -

Low Permeability:

.

-

Experimental Workflow Summary

The following diagram illustrates the logical flow of the evaluation campaign, ensuring a "Fail Fast" approach where toxicity or poor permeability halts development before expensive animal studies.

Data Presentation Standards

When reporting results, normalize data into the following table structure to facilitate peer review and comparison with reference standards (e.g., Rivastigmine).

Table 1: Summary of Biological Activity

| Compound | AChE | BChE | Selectivity (BChE/AChE) | SH-SY5Y Viability (at | BBB Permeability ( |

| Target | < 500 | < 1000 | > 1.0 | > 90% | > 4.0 |

| Rivastigmine (Ref) | 3030 | 36 | 0.01 | 95% | 5.5 |

| Test Compound | [Data] | [Data] | [Calc] | [Data] | [Data] |

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

-

Di, L., Kerns, E. H., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

-

Wang, T., et al. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase.[1][2] Bioorganic & Medicinal Chemistry.

-

Stelzer, G., et al. (2022). In vitro evaluation of carbamate-based cholinesterase inhibitors: Kinetic analysis and molecular modeling. Scientific Reports.[1]

Sources

The In-Silico Investigation of Benzyl N-Piperidin-1-ylcarbamate: A Technical Guide to Molecular Modeling in Drug Discovery

Abstract

This technical guide provides a comprehensive walkthrough of the molecular modeling studies of benzyl N-piperidin-1-ylcarbamate, a representative scaffold with potential therapeutic applications. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals. We delve into the core methodologies of ligand and protein preparation, molecular docking, and molecular dynamics simulations, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. By grounding our approach in established principles and citing authoritative sources, we aim to equip the reader with the knowledge to conduct and interpret their own in-silico investigations with scientific rigor and confidence. The overarching goal is to illuminate the path from a molecule of interest to a plausible hypothesis of its mechanism of action, thereby accelerating the drug development pipeline.

Introduction

Benzyl N-Piperidin-1-ylcarbamate: A Scaffold of Interest

The N-benzylpiperidine moiety is a common feature in a variety of biologically active compounds.[1][2][3] Carbamate derivatives, on the other hand, are a well-established class of molecules with diverse therapeutic applications, notably as inhibitors of cholinesterases.[4][5][6] The convergence of these two structural motifs in benzyl N-piperidin-1-ylcarbamate suggests its potential as a modulator of biological targets, particularly in the realm of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy.[4][7] This guide will utilize this molecule as a case study to demonstrate the power of molecular modeling in elucidating its potential biological activity.

The Imperative of Molecular Modeling in Drug Discovery

In the quest for novel therapeutics, molecular modeling has emerged as an indispensable tool. It provides a window into the molecular world, allowing us to visualize and predict how a drug candidate might interact with its biological target.[8] Techniques such as molecular docking and molecular dynamics (MD) simulations can significantly de-risk and expedite the drug discovery process by prioritizing promising candidates for synthesis and experimental testing, ultimately saving considerable time and resources.[9][10]

Objectives of This Guide

This guide is designed to provide a cohesive and in-depth understanding of the molecular modeling workflow. Upon completion, the reader will be able to:

-

Comprehend the scientific principles underlying ligand and protein preparation, molecular docking, and molecular dynamics simulations.

-

Follow detailed, step-by-step protocols for conducting these computational experiments.

-

Critically analyze and interpret the results of molecular modeling studies.

-

Appreciate the importance of self-validating systems and authoritative grounding in computational research.

-

Design and conceptualize their own in-silico investigations for novel drug candidates.

A Self-Validating Molecular Modeling Workflow

The following sections outline a structured and logical workflow for the molecular modeling of benzyl N-piperidin-1-ylcarbamate. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the scientific integrity of the results.

Ligand Preparation: The Foundation of Accuracy

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the input structures. The three-dimensional (3D) structure of the ligand, benzyl N-piperidin-1-ylcarbamate, must be carefully prepared to ensure it represents a realistic conformation.

Protocol for Ligand Preparation:

-

2D to 3D Conversion:

-

Draw the 2D structure of benzyl N-piperidin-1-ylcarbamate using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation. Most chemical drawing software have this functionality built-in.

-

-

Energy Minimization:

-

The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the bond lengths, bond angles, and torsion angles to yield a more stable conformation.

-

Rationale: An energetically strained ligand conformation can lead to inaccurate docking poses and binding energy calculations.

-

-

Charge Assignment:

-

Assign partial atomic charges to the ligand. The Gasteiger-Marsili method is a commonly used and efficient method for this purpose.

-

Rationale: Accurate charge distribution is crucial for calculating electrostatic interactions between the ligand and the protein, which are a major component of the binding affinity.

-

-

File Format Conversion:

-

Save the prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional degrees of freedom.

-

Target Identification and Preparation: Selecting the Biological Partner

Based on the prevalence of carbamates as cholinesterase inhibitors, we will select human Acetylcholinesterase (AChE) as the biological target for this study. A high-resolution crystal structure of human AChE is available in the Protein Data Bank (PDB). For this guide, we will use the PDB entry 4M0E .[11]

Protocol for Protein Preparation:

-

PDB Structure Retrieval:

-

Download the PDB file for 4M0E from the RCSB PDB database.

-

-

Initial Cleaning:

-

The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. Remove these molecules to isolate the protein structure.

-

Rationale: These non-essential molecules can interfere with the docking process.

-

-

Adding Hydrogens:

-

The PDB file usually does not contain hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for the amino acid residues at a physiological pH (e.g., 7.4).

-